molecular formula C19H22N2O2 B5046751 N-(2,5-dimethoxybenzyl)-2-(1H-indol-3-yl)ethanamine

N-(2,5-dimethoxybenzyl)-2-(1H-indol-3-yl)ethanamine

Cat. No.: B5046751
M. Wt: 310.4 g/mol
InChI Key: DSAQIRIJRRTCRL-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxybenzyl)-2-(1H-indol-3-yl)ethanamine is a synthetic organic compound that belongs to the class of substituted tryptamines

Mechanism of Action

The mechanism of action of indole derivatives can vary widely depending on their specific structure and biological activity. For instance, some indole derivatives have been found to inhibit RNA synthesis by SARS-CoV-2 RdRp . The specific mechanism of action for “(2,5-dimethoxybenzyl)[2-(1H-indol-3-yl)ethyl]amine” is not provided in the available resources.

Safety and Hazards

The safety and hazards associated with indole derivatives can vary depending on their specific structure and biological activity. Some indole derivatives have been found to have toxic reactions . The specific safety and hazards associated with “(2,5-dimethoxybenzyl)[2-(1H-indol-3-yl)ethyl]amine” are not detailed in the available resources.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxybenzyl)-2-(1H-indol-3-yl)ethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dimethoxybenzaldehyde and tryptamine.

    Condensation Reaction: The 2,5-dimethoxybenzaldehyde is condensed with tryptamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxybenzyl)-2-(1H-indol-3-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological systems, including receptor binding and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or psychoactive properties.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyltryptamine (DMT): A naturally occurring tryptamine with psychoactive properties.

    5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT): Another psychoactive tryptamine with similar structural features.

    2,5-Dimethoxy-4-methylamphetamine (DOM): A substituted amphetamine with psychoactive effects.

Uniqueness

N-(2,5-dimethoxybenzyl)-2-(1H-indol-3-yl)ethanamine is unique due to its specific substitution pattern on the benzyl and indole rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Conclusion

This compound is a compound of interest in various scientific fields due to its unique structure and potential applications

Properties

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]-2-(1H-indol-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-22-16-7-8-19(23-2)15(11-16)12-20-10-9-14-13-21-18-6-4-3-5-17(14)18/h3-8,11,13,20-21H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSAQIRIJRRTCRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CNCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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